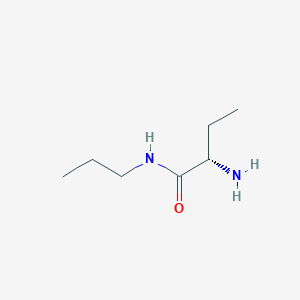

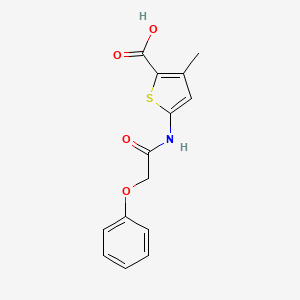

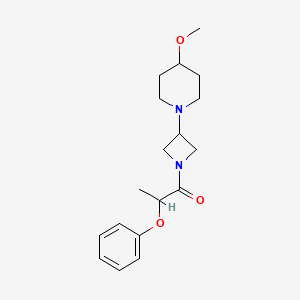

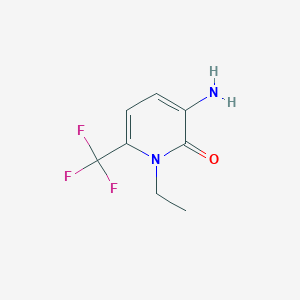

3-アミノ-N-メチル-4-(ピロリジン-1-イル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include condensation, amination, and cyclization processes. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar benzamide structure, was described through a process that emphasizes isotype-selective inhibition of histone deacetylases, indicating a complex synthesis pathway involving selective functional group transformations (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by their benzene ring connected to an amide group, with various substitutions influencing their chemical behavior. Crystal structure analysis of similar compounds, such as benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, provides insights into hydrogen bonding patterns and molecular assembly, highlighting the significance of N—H⋯O and C—H⋯O interactions in forming extended structures (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives includes their participation in palladium-mediated C(sp3)-H bond activation, facilitating direct arylation/alkylation. This demonstrates the compound's utility in creating N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides, illustrating versatile reactivity and functional group tolerance (Chen et al., 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as luminescence and mechanochromic behavior, are subject to the influence of molecular structure and substituent effects. For example, pyridyl substituted benzamides demonstrate aggregation-enhanced emission and respond to various stimuli, indicating a strong relationship between molecular design and physical properties (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties of benzamide compounds can be significantly diversified through structural modifications. The introduction of different substituents affects their biological activities, as seen in the development of N-(pyridin-3-yl)benzamides as selective inhibitors for human aldosterone synthase, showcasing the potential for targeted therapeutic applications (Zimmer et al., 2011).

科学的研究の応用

- 3-アミノ-N-メチル-4-(ピロリジン-1-イル)ベンズアミドの役割: この化合物はイマチニブと構造的に類似しています。 白血病の進行に重要な役割を果たすチロシンキナーゼを特異的に阻害します .

- 入手可能性: Benchchemは、CAS番号 1322605-26-4 (3-アミノ-N-メチル-4-(ピロリジン-1-イル)ベンズアミド) の認定製品を提供しています。

抗白血病剤

抗炎症および鎮痛特性

抗結核活性

化学物質の調達

将来の方向性

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, investigation of their biological activities, and exploration of their potential applications in the treatment of various diseases .

作用機序

Target of Action

The compound “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” is a derivative of indole and pyrrolidine , both of which are known to interact with multiple receptors and have broad-spectrum biological activities . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine derivatives are known to have different biological profiles due to their different binding modes to enantioselective proteins . It’s plausible that “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” may also affect similar pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives is known to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry, which in turn can be affected by environmental factors.

特性

IUPAC Name |

3-amino-N-methyl-4-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-12(16)9-4-5-11(10(13)8-9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNDSENVLQPXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

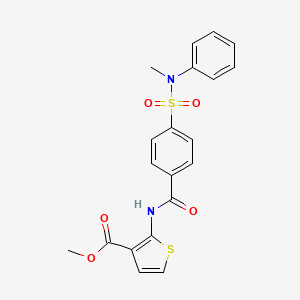

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)

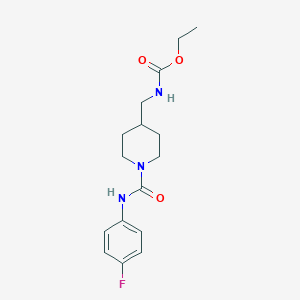

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)